molecular formula C20H9BrClNO2S B415032 Vat Black 16 CAS No. 3687-67-0

Vat Black 16

Cat. No.: B415032
CAS No.: 3687-67-0
M. Wt: 442.7g/mol
InChI Key: WRSWXNQFTKCPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vat Black 16 (CAS 1328-19-4), also known as Vat Grey 3B, is a violanthrone-based chemical with the molecular formula C 34 H 18 N 2 O 2 and a molecular weight of 486.52 . It presents as a black powder with a characteristic metallic luster . Its primary research value lies in the field of textile science, specifically for studying dyeing and printing processes on cellulose fibers like cotton, vinylon, and viscose . It is also of interest for investigating dark grey discharge printing techniques . The compound is insoluble in water and xylene but is slightly soluble in pyridine, yielding a blue solution with brownish-red fluorescence . It exhibits a distinctive color change to dark purple when in concentrated sulfuric acid . Researchers study its redox behavior, noting its reddish-blue leuco form under alkaline reduction and its reddish-brown form under acid reduction . Fastness properties for this compound, a key area of investigation, include a light fastness of 6-7 (ISO) and a soaping resistance with a fading and staining grade of 4 . The synthesis of this compound involves treating violanthrone with hydroxylamine in concentrated sulfuric acid . This product is strictly for research use and is not intended for personal or commercial application beyond laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(9-chloro-3-hydroxybenzo[g][1]benzothiol-2-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9BrClNO2S/c21-10-5-7-14-12(8-10)17(24)16(23-14)20-18(25)11-6-4-9-2-1-3-13(22)15(9)19(11)26-20/h1-8,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSWXNQFTKCPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(C=C2)C(=C(S3)C4=NC5=C(C4=O)C=C(C=C5)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063135
Record name 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-
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Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3687-67-0, 1328-19-4
Record name 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho(1,2-b)thien-2(3H)-ylidene)-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Vat Black 16
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Vat Black 16, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of p-toluenesulfonic acid in toluene to yield various indole products .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

Vat Black 16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like methanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism of action of Vat Black 16 involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Vat Dyes

Structural and Functional Analogues

This compound belongs to the violanthrone family. Below is a comparison with two functionally similar vat dyes: Vat Blue 4 (Indanthrone) and Vat Green 1 .

Table 1: Key Differences in Chemical Properties
Property This compound Vat Blue 4 (C.I. 69800) Vat Green 1 (C.I. 59825)
Molecular Formula C₃₄H₁₈N₂O₂ or C₂₀H₉BrClNO₂S C₂₈H₁₂N₂O₂ C₃₀H₁₄N₂O₂
CAS No. 1328-19-4 130-20-1 128-58-5
Color Black/gray Deep blue Olive green
Solubility Insoluble in water Insoluble in water Insoluble in water
Reduction Behavior Alkaline: Reddish-blue Alkaline: Blue Alkaline: Green
Primary Application Cotton, vinylon Denim, heavy fabrics Specialty textiles
Lightfastness (1/1) 6–7 7–8 6–7
Functional Differences

Color Range and Depth :

  • This compound excels in producing neutral grays and blacks, while Vat Blue 4 is preferred for indigo-like blues. Vat Green 1 offers unique olive-green tones .
  • Dyeing Methods : this compound uses the SR IN (sodium hydrosulfite) method, whereas Vat Blue 4 often requires stronger reducing agents .

Fastness Profiles: Vat Blue 4 outperforms this compound in lightfastness (7–8 vs. 6–7) due to its stable anthraquinone structure . Vat Green 1 has comparable washfastness but is less resistant to chlorine bleach .

Industrial Use :

  • This compound is favored for cost-effective, large-scale cotton dyeing.
  • Vat Blue 4 dominates denim production, and Vat Green 1 is niche for military or camouflage fabrics .

Research Findings and Data Discrepancies

Molecular Formula Controversy

The conflicting molecular formulas (C₃₄H₁₈N₂O₂ vs. C₂₀H₉BrClNO₂S) likely arise from historical nomenclature variations or synthesis pathway differences. For example:

  • Violanthrone-based structure (C₃₄H₁₈N₂O₂) : Supported by industrial manuals and supplier data .
  • Halogenated derivative (C₂₀H₉BrClNO₂S): Cited in academic reports, possibly reflecting a modified variant with bromine/chlorine substituents for enhanced fastness .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the molecular structure of Vat Black 16, and how do their limitations impact data interpretation?

  • Methodological Answer : Utilize spectroscopic methods such as FTIR (for functional group identification), UV-Vis (for electronic transitions), and NMR (for structural elucidation). Cross-validate results with mass spectrometry to confirm molecular weight. Limitations include solvent interference in FTIR and signal overlap in NMR. Always calibrate instruments using reference standards and document uncertainty margins .

Q. How does pH influence the stability of this compound in aqueous solutions, and what methodologies are used to assess degradation?

  • Methodological Answer : Conduct accelerated stability studies under controlled pH conditions (e.g., 2–12) using buffer solutions. Monitor degradation via HPLC for quantitation of parent compound and LC-MS for identifying breakdown products. Include kinetic modeling (e.g., zero/first-order plots) to determine degradation rates. Account for temperature and light exposure as confounding variables .

Q. What are the standard protocols for synthesizing this compound, and how can variations in reaction conditions affect yield and purity?

  • Methodological Answer : Follow established vat dye synthesis protocols (e.g., reduction with sodium hydrosulfite under alkaline conditions). Optimize variables like temperature (60–80°C), reducing agent concentration, and reaction time using Design of Experiments (DoE). Assess yield gravimetrically and purity via TLC or HPLC. Document deviations to troubleshoot batch inconsistencies .

Advanced Research Questions

Q. How can computational chemistry approaches predict the electronic properties of this compound, and how do they compare with experimental data?

  • Methodological Answer : Apply Density Functional Theory (DFT) to calculate HOMO-LUMO gaps, electron affinity, and redox potentials. Validate predictions against cyclic voltammetry (CV) and UV-Vis spectra. Address discrepancies by refining computational parameters (e.g., basis sets, solvation models). Use software like Gaussian or ORCA for simulations .

Q. What experimental designs are effective in isolating the environmental impact of this compound from co-pollutants in complex matrices?

  • Methodological Answer : Employ fractionation techniques (e.g., SPE cartridges) to separate this compound from wastewater samples. Use isotope-labeled internal standards for quantitation in LC-MS. Conduct toxicity assays (e.g., Daphnia magna bioassays) to attribute effects specifically to this compound. Apply multivariate statistical analysis to distinguish its contribution from background pollutants .

Q. How can conflicting data on the photodegradation pathways of this compound be resolved using multi-analytical approaches?

  • Methodological Answer : Combine time-resolved ESR (to detect radical intermediates), in-situ FTIR (for real-time bond cleavage analysis), and computational kinetics modeling. Perform systematic literature reviews to identify methodological gaps (e.g., light source variability in prior studies). Replicate experiments under standardized conditions to reconcile discrepancies .

Methodological Considerations

  • Data Management : Organize raw spectral data and chromatograms in repositories like Zenodo, adhering to FAIR principles. Use metadata templates to document experimental conditions, instrument settings, and calibration curves .
  • Ethical Compliance : Ensure synthetic waste disposal follows institutional guidelines for sulfites and aromatic amines. Obtain ethics approval for environmental toxicity studies involving live organisms .
  • Statistical Rigor : Apply ANOVA for multi-condition comparisons (e.g., pH effects) and Principal Component Analysis (PCA) for multivariate datasets. Report confidence intervals and p-values to quantify uncertainty .

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